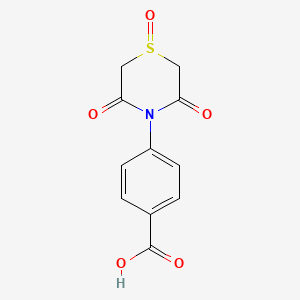

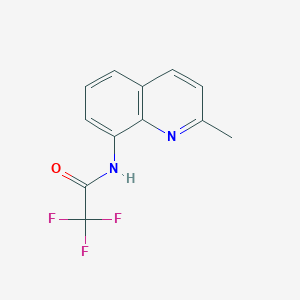

4-(1,3,5-Trioxo-1lambda4,4-thiazinan-4-yl)benzenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

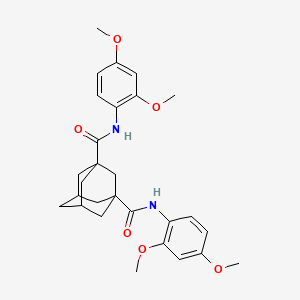

The compound 4-(1,3,5-Trioxo-1lambda^4,4-thiazinan-4-yl)benzenecarboxylic acid is a derivative of benzo[1,4]thiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms within a fused ring system. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[1,4]thiazine derivatives can be achieved through various methods. For instance, the synthesis of 4H-benzo[1,4]thiazin-3-one derivatives has been reported using 1,5-difluoro-2,4-dinitrobenzene as a starting material, with urea-hydrogen peroxide (UHP) as an oxidant to introduce the sulfone group, followed by microwave-assisted intramolecular cyclization or the use of an inorganic base . Another approach involves the reaction of 3-(2-isothiocyanatophenyl)propenoic acid derivatives with secondary amines to form thiourea intermediates, which upon heating, cyclize to give 2-(2-dialkylamino-4H-3,1-benzothiazin-4-yl)acetic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzo[1,4]thiazine derivatives is characterized by the presence of a thiazine ring fused to a benzene ring. The structural elucidation of these compounds is typically performed using spectroscopic methods such as FTIR, NMR, and HRMS, as well as X-ray crystallography. For example, novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones were characterized by these techniques to confirm their structures .

Chemical Reactions Analysis

Benzo[1,4]thiazine derivatives can undergo various chemical reactions, including nucleophilic substitution, ring opening, and intramolecular cyclization, as demonstrated in the synthesis of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones . The reactivity of these compounds allows for the introduction of different functional groups, which can be utilized to modify their physical and chemical properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[1,4]thiazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazine ring. For instance, the synthesis and physicochemical properties of 4-butyl-2H-benzo[1,4]thiazin-3-one derivatives were explored, and their antimicrobial activity was evaluated, indicating the potential for these compounds to be used as antimicrobial agents . The solvents used in the synthesis can also affect the molecular structure of the final compounds, as seen in the self-assembly of triorganotin(IV) moieties with 1,2,4,5-benzenetetracarboxylic acid, where the coordinating solvent molecules changed their molecular structures .

Applications De Recherche Scientifique

Syntheses and Structures

Syntheses, Structures, and Luminescence Properties : Solvothermal reactions involving a semirigid tricarboxylic acid and transition metal cations resulted in the formation of coordination polymers with undocumented topologies. These compounds exhibit intriguing structural frameworks and luminescence properties, highlighting their potential in material science applications (Zhang et al., 2014).

Catalyst-Free Synthesis : A catalyst-free, one-pot synthesis approach has been developed for the creation of a new series of functionalized compounds. This method emphasizes mild reaction conditions, excellent yields, and eco-friendliness, demonstrating the compound's versatility in organic synthesis (Brahmachari & Nayek, 2017).

Characterization and Properties

Supramolecular Networks : A study on 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) monolayers at the liquid-solid interface showed the formation of two-dimensional nanoporous networks with large cavities. These findings contribute to the understanding of supramolecular assemblies and their potential applications (Dienstmaier et al., 2010).

Coordination Polymers : Research into coordination polymers based on a V-shaped multicarboxylate and bisimidazole ligands revealed their synthesis, characterization, and luminescent properties. Such studies underscore the utility of these compounds in developing advanced materials with specific photophysical properties (Guo et al., 2016).

Propriétés

IUPAC Name |

4-(1,3,5-trioxo-1,4-thiazinan-4-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5S/c13-9-5-18(17)6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-4H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNWSBXRCVFKOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517160.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.2]octanyl)methyl]carbamate;hydrochloride](/img/structure/B2517163.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)

![N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2517165.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole](/img/structure/B2517167.png)

![N-(4-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517168.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2517178.png)